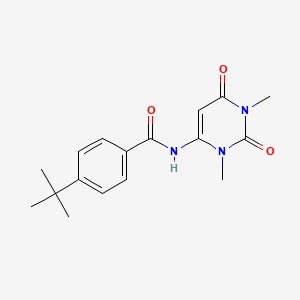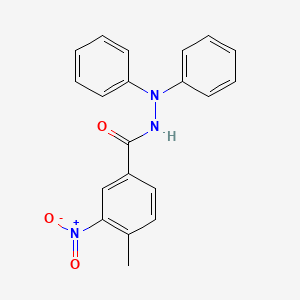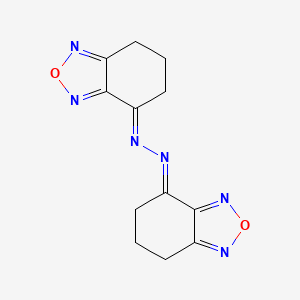![molecular formula C13H20N2O2S B5792208 N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5792208.png)
N-[(dipropylamino)methylene]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(dipropylamino)methylene]benzenesulfonamide, also known as DPAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPAB is a sulfonamide derivative that has been synthesized using different methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
N-[(dipropylamino)methylene]benzenesulfonamide is believed to exert its effects through the inhibition of carbonic anhydrase, an enzyme that is involved in the regulation of pH and ion transport in cells. N-[(dipropylamino)methylene]benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase II and IV, which are expressed in various tissues, including the brain, kidney, and liver. The inhibition of carbonic anhydrase by N-[(dipropylamino)methylene]benzenesulfonamide has been linked to its anti-tumor and anti-inflammatory activity, as well as its potential as a diagnostic tool for Alzheimer's disease.
Biochemical and Physiological Effects
N-[(dipropylamino)methylene]benzenesulfonamide has been found to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase, the reduction of inflammation, and the inhibition of cancer cell growth. N-[(dipropylamino)methylene]benzenesulfonamide has also been found to have neuroprotective effects, as it has been shown to protect against oxidative stress and cell death in the brain. In addition, N-[(dipropylamino)methylene]benzenesulfonamide has been found to have anti-diabetic effects, as it has been shown to improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(dipropylamino)methylene]benzenesulfonamide has several advantages for lab experiments, including its high solubility in water and its ability to inhibit carbonic anhydrase. However, N-[(dipropylamino)methylene]benzenesulfonamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of N-[(dipropylamino)methylene]benzenesulfonamide, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of N-[(dipropylamino)methylene]benzenesulfonamide in human subjects and to identify any potential side effects or toxicity. Finally, the use of N-[(dipropylamino)methylene]benzenesulfonamide as a diagnostic tool for Alzheimer's disease warrants further investigation, as it may provide a non-invasive and cost-effective method for early detection and monitoring of the disease.
Synthesemethoden
N-[(dipropylamino)methylene]benzenesulfonamide can be synthesized using different methods, including the reaction of dipropylamine with p-toluenesulfonyl chloride, followed by the addition of formaldehyde. Another method involves the reaction of dipropylamine with p-toluenesulfonyl isocyanate, followed by the addition of formaldehyde. N-[(dipropylamino)methylene]benzenesulfonamide can also be synthesized using the Mannich reaction, which involves the reaction of dipropylamine with formaldehyde and p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
N-[(dipropylamino)methylene]benzenesulfonamide has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-[(dipropylamino)methylene]benzenesulfonamide has been studied for its anti-tumor activity, and it has been found to inhibit the growth of cancer cells in vitro. N-[(dipropylamino)methylene]benzenesulfonamide has also been studied for its anti-inflammatory activity, and it has been found to reduce inflammation in animal models. In addition, N-[(dipropylamino)methylene]benzenesulfonamide has been studied for its potential as a diagnostic tool for Alzheimer's disease, as it has been found to bind to amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
N'-(benzenesulfonyl)-N,N-dipropylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-3-10-15(11-4-2)12-14-18(16,17)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACELTAKZUUQBBL-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C=NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)/C=N/S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-dimethyl-2-{[2-(4-methylbenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5792127.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide](/img/structure/B5792141.png)
![3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5792148.png)

![2-({[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5792154.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5792162.png)
![N-[2-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5792167.png)
![5-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5792175.png)
![ethyl (7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5792184.png)



